4-Bromo-1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-ylamine
Overview
Description
“4-Bromo-1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-ylamine” is a chemical compound . Its molecular formula is C14H19BrN2O2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom, two nitrogen atoms, two oxygen atoms, and a carbon backbone with several methyl groups attached . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Chemical Reactivity and Stability
- The bromine atom in bromo-substituted compounds, including those structurally similar to 4-Bromo-1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-ylamine, has been studied for its stability and reactivity. For example, in a study by Yu. P. Andreichikov and A. Simonov (1970), it was noted that the bromine atom in certain bromo-substituted benzimidazoles is not labile, indicating a potential stability in similar bromo-substituted compounds.
Synthesis and Characterization
- Compounds with bromo and nitro groups have been synthesized and characterized through various chemical reactions. For instance, K. Narayanan, R. Selvarajan, and S. Swaminathan (1968) described the synthesis of bromo-nitro benzophenone derivatives using Friedel–Crafts acylation, demonstrating the synthetic versatility of bromo-nitro compounds.
Structural Analysis
- The study of similar bromo-nitro compounds has included the analysis of their crystal structures. For instance, Wang, Nong, Sht, and Qi (2008) synthesized a Schiff base compound with bromo and nitro groups and analyzed its crystal structure, indicating the importance of structural analysis in understanding the properties of such compounds.
Synthesis of Derivatives and Complexes
- Bromo-nitro compounds have been used as precursors for the synthesis of various derivatives and complexes. S. А. Znoiko, V. Maizlish, G. P. Shaposhnikov, I. Abramov, and M. N. Voron’ko (2007) described the nucleophilic substitution of bromine in a bromo-nitro compound, leading to the synthesis of phthalocyanines, which are important in materials science.
Interaction with Metal Complexes
- The interaction of bromo-nitro compounds with metal complexes has been a subject of interest. V. Maizlish et al. (2004) synthesized new structural analogs of phthalocyanine using bromo-nitro compounds, highlighting the potential application in coordination chemistry.
properties
IUPAC Name |
4-bromo-1,1,3,3,6-pentamethyl-7-nitro-2H-inden-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-7-11(16)10(15)8-9(12(7)17(18)19)14(4,5)6-13(8,2)3/h6,16H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYWTKZIVUVSRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1[N+](=O)[O-])C(CC2(C)C)(C)C)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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